molecular formula C11H17BClNO2 B1434279 (4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid CAS No. 1704074-37-2

(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid

Cat. No.: B1434279
CAS No.: 1704074-37-2
M. Wt: 241.52 g/mol
InChI Key: OMMXUCYVSJQDKO-UHFFFAOYSA-N
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Description

(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a diethylamino methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound’s success in the suzuki–miyaura coupling reaction is attributed to its relatively stable nature, readiness for preparation, and generally environmentally benign characteristics

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the conditions of the reaction environment . The compound is known for its exceptional mildness and tolerance to various functional groups, which allows it to perform effectively under a wide range of conditions .

Future Directions

The future directions for the study of “(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid” and similar compounds involve extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs . The challenges and future perspectives are provided in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid typically involves the reaction of 4-chloro-3-((diethylamino)methyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of catalysts such as palladium, which facilitates the formation of the boronic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions include boronic esters, boranes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the chloro and diethylamino methyl groups, making it less specific in certain reactions.

    4-Chlorophenylboronic acid: Similar structure but lacks the diethylamino methyl group, affecting its reactivity and applications.

    3-(Diethylaminomethyl)phenylboronic acid: Lacks the chloro group, which can influence its chemical behavior and applications.

Uniqueness

(4-Chloro-3-((diethylamino)methyl)phenyl)boronic acid is unique due to the presence of both the chloro and diethylamino methyl groups, which enhance its reactivity and specificity in various chemical reactions. These functional groups also expand its range of applications in scientific research and industrial processes .

Properties

IUPAC Name

[4-chloro-3-(diethylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BClNO2/c1-3-14(4-2)8-9-7-10(12(15)16)5-6-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMXUCYVSJQDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CN(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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